molecular formula C14H15F3N4O4 B10895978 N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B10895978
M. Wt: 360.29 g/mol
InChI Key: OLXWBBKSCMYOAT-UHFFFAOYSA-N
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Description

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[222]octan-3-amine is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and azabicyclo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The azabicyclo[2.2.2]octane moiety is then incorporated through a series of cyclization reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing specialized equipment to handle the hazardous reagents and conditions. The production process must ensure high purity and yield, often requiring rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of diamines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. The azabicyclo[2.2.2]octane moiety may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dinitro-4-(trifluoromethyl)phenyl)phthalimide
  • Methyl N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-methylcarbamate
  • 3-trifluoromethyl-1,2,4-triazoles

Uniqueness

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[222]octan-3-amine is unique due to its combination of nitro, trifluoromethyl, and azabicyclo groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15F3N4O4

Molecular Weight

360.29 g/mol

IUPAC Name

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C14H15F3N4O4/c15-14(16,17)9-5-11(20(22)23)13(12(6-9)21(24)25)18-10-7-19-3-1-8(10)2-4-19/h5-6,8,10,18H,1-4,7H2

InChI Key

OLXWBBKSCMYOAT-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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